2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
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Overview
Description
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a thiophene moiety
Preparation Methods
The synthesis of 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the sulfonyl group: This step involves the reaction of the piperazine derivative with a sulfonyl chloride under basic conditions.
Attachment of the thiophene moiety: The final step involves the condensation of the sulfonylpiperazine derivative with thiophene-2-carbaldehyde under acidic conditions to form the desired product.
Chemical Reactions Analysis
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the thiophene moiety.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its unique structural features.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. The piperazine ring and the thiophene moiety are likely involved in binding to biological macromolecules, while the sulfonyl group may enhance the compound’s solubility and stability . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes, receptors, or other proteins .
Comparison with Similar Compounds
Similar compounds to 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide include other piperazine derivatives and sulfonyl-containing compounds. Some examples are:
2-[4-(4-bromophenyl)piperazin-1-yl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide: This compound has a bromine atom instead of a methyl group on the phenyl ring, which may alter its reactivity and biological activity.
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide: This compound has a pyridine ring instead of a thiophene ring, which may affect its binding properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22N4O3S2 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-[(Z)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C18H22N4O3S2/c1-15-4-6-17(7-5-15)27(24,25)22-10-8-21(9-11-22)14-18(23)20-19-13-16-3-2-12-26-16/h2-7,12-13H,8-11,14H2,1H3,(H,20,23)/b19-13- |
InChI Key |
BWXKFDWUKZLTSD-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)N/N=C\C3=CC=CS3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=CC3=CC=CS3 |
Origin of Product |
United States |
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